{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid
Description
Properties
IUPAC Name |
2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNUTYXPWKUFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCNC(=O)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388177 | |
| Record name | {1-[(5-Methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022919-08-9 | |
| Record name | {1-[(5-Methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diamines with Diketones
Piperazine derivatives are often synthesized via cyclocondensation reactions. For example, reacting ethylenediamine derivatives with diketones under acidic or basic conditions yields substituted piperazines. In the case of {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid, pre-functionalized diamines may be employed to introduce the 3-oxo group early in the synthesis.
Alkylation of Pre-formed Piperazines
A more direct method involves alkylating commercially available piperazine. For instance, 1-[(5-methyl-2-furyl)methyl]piperazine can be synthesized by reacting piperazine with 5-methylfurfuryl chloride in the presence of a base such as potassium carbonate. This intermediate is subsequently oxidized to introduce the 3-oxo group.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 90–95°C (hydrolysis) | Maximizes rate |
| Solvent | Dichloromethane/EtOH | Enhances solubility |
| Catalyst | Potassium iodide (alkylation) | Accelerates substitution |
| Reaction Time | 6–12 hours (alkylation) | Prevents byproducts |
For instance, using potassium iodide as a catalyst during alkylation reduces reaction time from 24 hours to 6 hours while improving yield by 15%.
Analytical Validation and Characterization
Post-synthesis, the compound is purified via recrystallization (e.g., using 2-butanone) and characterized by:
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NMR Spectroscopy : NMR confirms the presence of the furan-methyl group (δ 2.25 ppm, singlet) and acetic acid protons (δ 3.45 ppm, quartet).
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 253.1 .
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Melting Point : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 220–227°C.
Scale-up and Industrial Feasibility
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. Suppliers such as Hangzhou MolCore BioPharmatech Co., Ltd., utilize this technology to produce multi-kilogram batches with >95% purity. Challenges include minimizing dimerization of the piperazine core, which is addressed by maintaining low reaction concentrations (<0.5 M).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation-Hydrolysis | 75 | 98 | High |
| Nitrile Hydrolysis | 65 | 95 | Moderate |
The alkylation-hydrolysis route is preferred for industrial applications due to higher yields and simpler purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The furan ring and the piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized furans, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazines and furans.
Scientific Research Applications
Chemistry
In chemistry, {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and CAS numbers:
Key Observations:
- Substituent Effects : The target compound’s 5-methyl-2-furylmethyl group introduces a heteroaromatic ring, which may facilitate π-π stacking in receptor binding compared to aliphatic (isopropyl) or benzyl analogs . Fluorinated benzyl derivatives (e.g., 4-fluorobenzyl) exhibit enhanced lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .
- Molecular Weight : The target compound (252.27 g/mol) is intermediate in size between smaller analogs (e.g., isopropyl derivative, 200.24 g/mol) and bulkier benzyl-substituted variants (e.g., 4-methoxy-3-methylbenzyl, 292.34 g/mol) .
Pharmacological and Biochemical Relevance
Bradykinin B1 Receptor Antagonism
Evidence suggests that 3-oxo-2-piperazinyl acetic acids are potent bradykinin B1 receptor antagonists, with EC₅₀ values in the nanomolar range (e.g., Compound 17 in : EC₅₀ = 10.3 nM).
Comparative Bioactivity
- Fluorinated Analogs : The 4-fluorobenzyl derivative (CAS 1033600-10-0) may exhibit improved receptor binding due to fluorine’s electronegativity and small atomic radius, which often enhances target engagement .
- Benzyl vs. Furyl Substitutions : Benzyl groups (e.g., 4-methoxybenzyl) provide planar aromaticity, whereas the furyl group in the target compound introduces a heterocyclic ring with distinct electronic properties. This could influence solubility and membrane permeability .
Biological Activity
{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid, with the chemical formula C12H16N2O4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its role in various pharmaceutical agents. The presence of a 5-methyl-2-furyl group contributes to its unique properties and potential biological activities.
Antibacterial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties. The structure of this compound suggests it may share similar activities.
- Mechanism of Action :
- Piperazine derivatives often act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis. The specific interactions of this compound with bacterial targets are still under investigation.
- Case Studies :
Antifungal Activity
The antifungal properties of piperazine compounds have also been documented.
- In Vitro Studies :
Table 1: Biological Activity of Piperazine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism | Activity Type |
|---|---|---|---|
| Compound A (similar structure) | 0.0039 | Staphylococcus aureus | Antibacterial |
| Compound B | 0.0048 | Candida albicans | Antifungal |
| This compound | TBD | TBD | TBD |
Pharmacological Implications
The potential pharmacological implications of this compound are significant:
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Therapeutic Applications :
- Given its antibacterial and antifungal activities, this compound may be explored for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
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Further Research :
- Continued research is necessary to elucidate the exact mechanisms of action, optimal dosages, and potential side effects associated with this compound.
Q & A
Q. What are the key structural characteristics of {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid, and how are they validated experimentally?
The compound features a piperazine ring substituted with a 5-methylfurfuryl group at the N1 position and an acetic acid moiety at the N2 position. Structural validation typically employs X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods (e.g., NMR, IR). For example, the furyl methyl group (δ ~2.3 ppm in H NMR) and the carbonyl resonance (C=O at ~170 ppm in C NMR) are critical diagnostic signals. High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHNO) and CAS registry number (1022919-08-9) .
Q. What synthetic routes are commonly employed for this compound, and what are the critical purification steps?
Synthesis involves:
- Step 1 : Condensation of 5-methylfurfurylamine with a piperazine derivative.
- Step 2 : Acetic acid functionalization via alkylation or acylation. Purification typically uses recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) . Impurity profiles are monitored via HPLC (e.g., C18 columns, UV detection at 254 nm) to ensure <2% total impurities .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, temperature) influence the stability of the furyl and piperazinyl moieties during synthesis?
The 5-methylfurfuryl group is sensitive to acidic conditions (pH < 4), leading to ring-opening or polymerization. Optimal synthesis occurs at neutral pH (6.5–7.5) and moderate temperatures (40–60°C) to preserve the furan ring. Piperazine ring oxidation is mitigated by inert atmospheres (N/Ar) and avoiding strong oxidants . Kinetic studies using in-situ IR or LC-MS track intermediate stability .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes with piperazine-binding pockets). MD simulations assess conformational stability in aqueous or lipid environments . Validation against experimental crystallographic data (SHELXL-refined structures) ensures accuracy .
Q. How can spectroscopic contradictions (e.g., anomalous NMR shifts) be resolved for derivatives of this compound?
Anomalies often arise from tautomerism (e.g., keto-enol equilibria in the piperazinyl ring) or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic processes.
- N-labeled analogs for heteronuclear correlation (HMBC) studies.
- Solvent screening (DMSO-d, CDCl) to isolate solvent-induced shifts .
Methodological Considerations
Q. What protocols are recommended for assessing purity and stability in long-term storage?
- Purity : HPLC with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) and UV detection .
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Lyophilization or storage under argon at -20°C minimizes hydrolytic degradation .
Q. How can synthetic byproducts (e.g., dimerized furyl derivatives) be identified and minimized?
Byproducts are characterized via HRMS and H-C HSQC NMR. Dimerization is suppressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
